GSK8573

Epigenetics Bromodomain Chemical Probe

GSK8573 is the essential, structurally related negative control for the BAZ2A/B bromodomain inhibitor GSK2801. Unlike generic vehicle controls, its indolizine chemotype matches the active probe, enabling rigorous attribution of phenotypic effects to BAZ2A/B target engagement rather than off-target activity. With confirmed inertness against BAZ2A/B and a well-characterized weak BRD9 affinity (Kd=1.04 µM), substituting GSK8573 with other bromodomain ligands introduces confounding pharmacology. This compound is the scientifically mandated choice for reliable target validation in epigenetic drug discovery.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
Cat. No. B10818798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK8573
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3
InChIKeyQQBGNWWJANJWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK8573: A Structurally Related Negative Control Compound for BAZ2A/B Bromodomain Inhibition Studies


GSK8573 (CAS 1693766-04-9) is a small-molecule compound developed as a structurally related inactive control for GSK2801, a potent and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains [1]. Chemically designated as 1-(1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl)ethan-1-one, it possesses a molecular weight of 323.39 g/mol [2]. Its primary utility lies in epigenetic research as a negative control in biological experiments, enabling the precise deconvolution of BAZ2A/B-mediated phenotypic effects from off-target activities [1].

Why In-Class Bromodomain Inhibitors or Generic Negative Controls Cannot Substitute for GSK8573


Generic substitution of GSK8573 with alternative negative controls or structurally distinct bromodomain inhibitors is scientifically unsound due to its precisely engineered selectivity profile. Unlike a simple vehicle (e.g., DMSO) control, GSK8573 is a close structural analog of the active probe GSK2801, ensuring that any observed phenotypic differences between GSK2801 and GSK8573 treatments can be confidently attributed to BAZ2A/B target engagement rather than compound-specific off-target effects [1]. While GSK8573 is inactive against BAZ2A/B, it retains a measurable, albeit weak, binding affinity for the BRD9 bromodomain (Kd = 1.04 µM) . This is in stark contrast to the active probe GSK2801, which exhibits potent BAZ2A/B binding with Kd values of 257 nM and 136 nM, respectively [1]. Therefore, substituting GSK8573 with a different bromodomain ligand (e.g., a BET inhibitor) would introduce confounding pharmacological activity, while using a structurally unrelated negative control would fail to control for potential off-target interactions inherent to the indolizine chemotype. The quantitative evidence below underscores why this specific compound is the requisite control for rigorous BAZ2A/B target validation.

Quantitative Evidence for GSK8573's Differentiation from GSK2801 and Other Bromodomain Probes


Target Engagement Profile: GSK8573 as an Inactive BAZ2A/B Control with Weak BRD9 Affinity

GSK8573 differentiates from its active counterpart, GSK2801, by its complete lack of binding to the BAZ2A and BAZ2B bromodomains, while retaining a distinct, measurable affinity for the BRD9 bromodomain [1]. This contrasts sharply with GSK2801, which is a potent, dual BAZ2A/B inhibitor [1].

Epigenetics Bromodomain Chemical Probe

Selectivity Across the Bromodomain Family: GSK8573's Narrow Target Spectrum

GSK8573 demonstrates a highly restricted binding profile across the bromodomain family. In a panel of 46 bromodomains screened at 10 µM, GSK8573 induced a significant thermal shift (ΔTm ≥ 2.0 K) for only BRD9 (ΔTm = 2.3 K), and showed no measurable stabilization of BAZ2A (ΔTm = 0.0 K) or BAZ2B (ΔTm = 0.0 K) [1]. This contrasts with GSK2801, which induced robust stabilization of BAZ2A (ΔTm = 4.1 K) and BAZ2B (ΔTm = 2.7 K) [2].

Selectivity Profiling Bromodomain Epigenetics

In Vivo Functional Differentiation: GSK8573 Fails to Recapitulate GSK2801's Pro-Regenerative Effects

In a murine partial hepatectomy (PHx) model, treatment with the active BAZ2 inhibitor GSK2801 significantly enhanced liver regeneration, whereas treatment with its inactive control, GSK8573, did not [1]. Specifically, mice treated with GSK2801 showed increased liver-to-body weight ratios compared to those receiving GSK8573 or vehicle, confirming that the regenerative phenotype is driven by BAZ2A/B inhibition and not by an off-target effect of the chemotype [1].

In Vivo Pharmacology Liver Regeneration Tissue Repair

Solubility and Handling: GSK8573 Provides Formulation Flexibility

GSK8573 exhibits high solubility in DMSO, a critical parameter for preparing concentrated stock solutions for in vitro and in vivo studies . Its measured solubility in DMSO is approximately 22-25 mg/mL (equivalent to 68-77 mM) . This high solubility allows for convenient preparation of 10-100 mM stock solutions, minimizing the volume of vehicle introduced into cellular assays.

Formulation Solubility In Vitro Assay

Validated Application Scenarios for GSK8573 as a BAZ2A/B Chemical Probe Control


Deconvoluting BAZ2A/B-Specific Phenotypes in Cell-Based Assays

GSK8573 is optimally deployed as a matched negative control in cell-based assays when evaluating the functional consequences of BAZ2A/B bromodomain inhibition by GSK2801. As demonstrated by the target engagement data in Section 3, GSK8573 lacks BAZ2A/B binding but retains the weak BRD9 affinity and overall chemotype of GSK2801 [1]. By comparing the effects of GSK2801 treatment against those of GSK8573 at equivalent concentrations, researchers can confidently attribute observed changes in gene expression, proliferation, or differentiation specifically to BAZ2A/B inhibition, ruling out off-target effects.

Validating In Vivo Target Engagement and Phenotypic Specificity

For in vivo studies of BAZ2 biology, GSK8573 serves as an essential control to validate that therapeutic benefits are on-target. The data from Section 3 shows that in a liver regeneration model, GSK2801 promotes repair while GSK8573 does not [2]. This application is critical for translational research, as it provides robust evidence that a phenotypic effect observed with GSK2801 (e.g., enhanced tissue regeneration) is mechanistically linked to BAZ2A/B inhibition and not a consequence of the compound's chemical scaffold or its weak BRD9 activity. Inclusion of GSK8573 groups strengthens the interpretation of in vivo pharmacology studies.

Establishing Assay Windows for High-Throughput Screening (HTS) and Selectivity Profiling

In biochemical and biophysical screening campaigns, GSK8573 provides a reliable reference point for defining the 'inactive' baseline for the indolizine chemotype. Its well-characterized selectivity profile against a panel of 46 bromodomains (see Section 3) establishes that it is inert against the vast majority of epigenetic readers, with only weak BRD9 binding [1]. This makes it an ideal compound for use as a negative control on screening plates, for counter-screening hits from BAZ2A/B assays, and for inclusion in broader selectivity panels to benchmark the specificity of new chemical probes targeting other bromodomains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK8573

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.